![molecular formula C10H6N2O B2918852 3-Hydroxyisoquinoline-8-carbonitrile CAS No. 1175272-54-4](/img/structure/B2918852.png)
3-Hydroxyisoquinoline-8-carbonitrile
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Overview
Description
3-Hydroxyisoquinoline-8-carbonitrile is a compound with the molecular formula C10H6N2O. It has a molecular weight of 170.17 . The compound is also known by other names such as 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile and 3-oxo-2H-isoquinoline-8-carbonitrile .
Molecular Structure Analysis
The 3-Hydroxyisoquinoline-8-carbonitrile molecule contains a total of 20 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 triple bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 nitrile (aromatic), 1 aromatic hydroxyl, and 1 Pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxyisoquinoline-8-carbonitrile include a molecular weight of 170.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Scientific Research Applications
Pharmaceutical Testing
Compounds containing the 8-HQ moiety, such as 8-Hydroxyisoquinoline-3-carbonitrile , are used in pharmaceutical testing due to their therapeutic value .
Reference Standards
These compounds can serve as high-quality reference standards for accurate results in various analytical methods like NMR, HPLC, LC-MS, and UPLC .
Safety and Hazards
Future Directions
While specific future directions for 3-Hydroxyisoquinoline-8-carbonitrile are not mentioned in the retrieved sources, it’s worth noting that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
3-Hydroxyisoquinoline-8-carbonitrile is a derivative of the 8-Hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
8-hq derivatives are known for their diverse biological activities, which suggest that they interact with their targets in various ways . For instance, some 8-HQ derivatives have been found to exhibit antiproliferative potency and high selectivity towards certain cancer cells .
Biochemical Pathways
8-hq derivatives are known to influence a variety of biological pathways due to their diverse biological activities . These compounds can act as potential building blocks for various pharmacologically active scaffolds .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as other 8-hq derivatives, are often studied to understand their bioavailability and therapeutic potential .
Result of Action
Given the diverse biological activities of 8-hq derivatives, it can be inferred that these compounds may have significant molecular and cellular effects . For instance, some 8-HQ derivatives have demonstrated promising antiproliferative potency against certain cancer cells .
Action Environment
The synthesis and biological activities of 8-hq derivatives are known to be influenced by various environmental factors .
properties
IUPAC Name |
3-oxo-2H-isoquinoline-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-10(13)12-6-9(7)8/h1-4,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZLKUMTAUGENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyisoquinoline-8-carbonitrile | |
CAS RN |
1175272-54-4 |
Source
|
Record name | 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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